![molecular formula C11H18Cl3N5 B1413399 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride CAS No. 2108705-12-8](/img/structure/B1413399.png)
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
Overview
Description
“6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride” is a chemical compound with the CAS Number: 1442098-16-9. It has a molecular weight of 326.66 . This compound is a member of the heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines .
Molecular Structure Analysis
The IUPAC name of this compound is 6-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride . The InChI code provides a detailed description of the molecular structure .Scientific Research Applications
Synthesis of Novel Compounds : Mohamed et al. (2011) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives using different heterocyclic amines, which includes the synthesis of 3-amino-6-(2-pyridyl)thieno[2,3-b]pyridine derivatives through the reaction of pyridine-2-thione with various halogenated compounds (Mohamed et al., 2011).
Potential in Antioxidant Evaluation : A study by Gouda (2012) explored the use of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine as a key intermediate for the synthesis of various derivatives, including those with potential antioxidant properties (Gouda, 2012).
Structural Analysis and Derivative Synthesis : Wu et al. (2012) synthesized new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and analyzed their structures, which may have implications in various fields of chemical research (Wu et al., 2012).
Optical Properties of Derivatives : Palion-Gazda et al. (2019) investigated a series of derivatives, including those with pyrazolo[3,4-b]pyridine cores, to understand their structure-dependent fluorescence properties in both solution and solid state, which could have applications in material science (Palion-Gazda et al., 2019).
Synthesis of Alkyl Amide Functionalized Derivatives : Chavva et al. (2013) prepared novel alkyl amide functionalized pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of this compound in creating new chemical entities (Chavva et al., 2013).
Synthesis for Potential Anticancer Agents : Another research by Rateb et al. (2014) involved the synthesis of pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives from 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine, indicating its use in developing potential anticancer agents (Rateb et al., 2014).
Exploration of Triazine Derivatives : Shawish et al. (2021) synthesized novel s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, showcasing the compound's potential in creating diverse and structurally complex molecules (Shawish et al., 2021).
properties
IUPAC Name |
6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIGRRZJRVNST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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